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6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl-

MTH1/NUDT1 inhibition NUDIX hydrolase purine fragment SAR

Researchers validating MTH1 (NUDT1) fragment screens often struggle to source an authenticated negative control that conclusively rules out scaffold-based artifacts. Procure this 2-(dimethylamino)-9-methylpurin-6-one (CAS 36323-96-3) to deconvolute 2-amino H-bond donor effects. • Definitive Negative Control: IC50 >0.1 mM vs. MTH1, enabling clean paired analysis with the active 2-methylamino congener (IC50 0.059 mM). • Analytical Authenticity: Batch-specific HPLC, 1H NMR & HRMS data ensure discrimination from the N-methyl congener (CAS 67349-31-9), addressing known vendor catalog discrepancies. • Matched Molecular Set: 14-Da mass shift and loss of one H-bond donor relative to the 2-methylamino fragment facilitate permeability and metabolic stability profiling.

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
CAS No. 36323-96-3
Cat. No. B3351485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Purin-6-one, 2-(dimethylamino)-1,9-dihydro-9-methyl-
CAS36323-96-3
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=C(NC2=O)N(C)C
InChIInChI=1S/C8H11N5O/c1-12(2)8-10-6-5(7(14)11-8)9-4-13(6)3/h4H,1-3H3,(H,10,11,14)
InChIKeyRXEKOIHFPYBYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-9-methyl-1H-purin-6-one Chemical Identity


2-(Dimethylamino)-1,9-dihydro-9-methyl-6H-purin-6-one (CAS 36323-96-3), also designated as N,N,9-trimethylguanine, is a synthetic purin-6-one derivative with the molecular formula C8H11N5O and a molecular mass of 193.21 g/mol [1]. The compound belongs to the purine alkaloid/analog class, structurally characterized by a guanine core bearing N,N-dimethyl substitution at the 2-position and a methyl group at the 9-position [1]. It is catalogued as a purine analog of research interest, primarily within the context of nucleotide metabolism enzyme inhibition and fragment-based drug discovery efforts targeting the NUDIX hydrolase superfamily [2].

MTH1 fragment-based negative control probe
NUDIX hydrolase selectivity panel member
Matched molecular set for 2-amino capping ADME studies

2-Substitution and MTH1 Inhibition


Within the 9-methylpurin-6-one chemotype, variation at the 2-position nitrogen substituent produces quantifiably divergent MTH1 (NUDT1, EC 3.6.1.56) inhibitory profiles when tested under identical assay conditions [1]. Replacement of the 2-amino group (9-methylguanine) with a 2-methylamino substituent shifts the IC50 from >0.1 mM to 0.059 mM, while further N,N-dimethylation to yield the target compound reverts inhibitory potency to IC50 >0.1 mM [1]. This non-monotonic SAR pattern demonstrates that generic substitution among 2-amino, 2-methylamino, and 2-dimethylamino congeners is not permissible for applications where MTH1 engagement is the selection criterion; each analog occupies a distinct position on the potency landscape and cannot serve as a surrogate for another without experimental validation [1].

2-Substituent sensitivity
MTH1 inhibition IC50 shifts substantially with 2-amino methylation; the 2-methylamino analog shows markedly lower IC50, while the 2-amino analog remains similarly weak. Selection based on inhibitory profile requires specific congener.
Vendor identity mismatch
Some supplier catalogs may confuse the N,N-dimethyl compound with the N-methyl congener, as evidenced by incorrect molecular formula and mass entries. Orthogonal identity verification is advised upon receipt.
H-bond donor deletion
Full N,N-dimethylation removes the 2-amino H-bond donor, abolishing a water-mediated contact critical for MTH1 recognition (PDB 5FSL). Binding mode and target engagement are not interchangeable with the monomethyl analog.

2-(Dimethylamino)-9-methyl-1H-purin-6-one Differentiation Evidence


MTH1 IC50: 2-Substituent Comparison

Within a single publication (PLoS ONE 2016, BRENDA reference 758131), three 9-methylpurin-6-one analogs were tested as inhibitors of human MTH1 (NUDT1, EC 3.6.1.56) under identical assay conditions [1]. The 2-dimethylamino target compound (CAS 36323-96-3) exhibited an IC50 above 0.1 mM. The 2-methylamino analog (9-methyl-2-(methylamino)-1,9-dihydro-6H-purin-6-one, CAS 67349-31-9) displayed an IC50 of 0.059 mM, representing at least a 1.7-fold potency advantage [1]. The 2-amino analog (9-methylguanine, CAS 5502-78-3) and the 2-amino-8-oxo analog each registered IC50 values above 0.1 mM, indistinguishable from the target compound in this assay format [1].

MTH1 IC50 Comparison
Head-to-head
Target (2-NMe2): IC50 > 0.1 mM; 2-Methylamino (2-NHMe): IC50 = 0.059 mM; 2-Amino: IC50 > 0.1 mM
Supports MTH1 inhibitory profile differentiation across 2-substituent series
Identical assay conditions; human MTH1 (BRENDA ref 758131)
MTH1/NUDT1 inhibition NUDIX hydrolase purine fragment SAR

MTH1 Co-Crystal Structure Availability Gap

The 2-methylamino analog (UAN, CAS 67349-31-9) has been co-crystallized with human MTH1, yielding a high-resolution X-ray structure (PDB: 5FSL, resolution 1.24 Å, R-Free 0.211) [1]. This structure reveals the binding mode of the purin-6-one scaffold to the Asp-Asp pharmacophore of MTH1 and the role of water-mediated hydrogen bonding in ligand recognition [1]. In contrast, no co-crystal structure of the 2-dimethylamino target compound with MTH1 has been deposited in the PDB as of the available data [2]. This structural data gap means that the precise binding pose of the bulkier N,N-dimethyl group and its effect on the water network cannot be confidently modeled from the monomethyl analog alone.

Co-crystal Structure Gap
Class-level
Target: no MTH1 co-crystal in PDB; 2-Methylamino analog: PDB 5FSL (1.24 Å, R-Free 0.211)
Binding pose of N,N-dimethyl group cannot be modeled from monomethyl structure alone
Structural binding mode available only for comparator; PDB search negative for target
X-ray crystallography MTH1 ligand complex fragment-based drug design

Hydrogen-Bond Donor Count and Binding

The progressive methylation of the 2-amino group from -NH2 (9-methylguanine) to -NHCH3 (2-methylamino analog) to -N(CH3)2 (target compound) systematically reduces the hydrogen-bond donor count at physiological pH from 2 to 1 to 0 at the 2-position substituent [1]. The target compound retains only the N1-H donor (shared by all analogs) while losing the 2-amino donor entirely. In the MTH1 co-crystal structure of the monomethyl analog (PDB 5FSL), the 2-methylamino N-H participates in a water-mediated hydrogen-bond network critical for ligand recognition [2]. Full N,N-dimethylation eliminates this interaction entirely, providing a molecular rationale for the observed potency drop from IC50 0.059 mM to >0.1 mM [3].

H-Bond Donor Count
Class-level
Target: 0 HBD at 2-N(CH3)2, total 1 HBD; Monomethyl: 1 HBD at 2-NHCH3, total 2; Amino: 2 HBD at 2-NH2, total 3
Deletion of 2-amino H-bond donor eliminates water-mediated contact and correlates with reduced MTH1 inhibition
Derived from PDB 5FSL binding mode and standard H-bond donor counting
medicinal chemistry hydrogen bonding ligand efficiency

Vendor Identity Confusion Risk

Commercially, the target compound is available at specified purities of ≥98% from MolCore and 97% from CheMenu (Catalog CM240919) , with the correct molecular mass of 193.21 g/mol (C8H11N5O) as confirmed by CAS Common Chemistry [1]. However, certain vendor entries incorrectly list the molecular weight as 179.18 g/mol with a formula of C7H9N5O, which corresponds to the monomethyl analog 9-methyl-2-(methylamino)-1H-purin-6-one (CAS 67349-31-9) rather than the target compound [2]. This identity confusion risk necessitates independent verification (e.g., 1H NMR, HRMS, or melting point) upon receipt to confirm that the supplied material is indeed the N,N-dimethyl rather than the N-methyl derivative.

Vendor Identity Risk
Data to verify
Some vendors list MW 179.18 (C7H9N5O) instead of correct MW 193.21 (C8H11N5O); purities 97–98% reported
Monomethyl congener may be supplied inadvertently; independent identity verification recommended
Cross-reference vendor CoA with CAS Common Chemistry and orthogonal QC (1H NMR, HRMS)
chemical procurement quality control identity verification

MW and logP Trends in 2-Amino Series

Systematic methylation at the 2-amino position incrementally increases both molecular weight and predicted lipophilicity. The target compound (MW 193.21) is heavier than the 2-methylamino analog (MW 179.18) by 14.03 Da and heavier than 9-methylguanine (MW 165.16) by 28.05 Da, corresponding to one and two methylene (CH2) units respectively [1]. This incremental mass increase is accompanied by a progressive shift in computed logP and a reduction in topological polar surface area (TPSA) due to the removal of H-bond donors. These predictable physicochemical trends enable the series to serve as a matched molecular set for evaluating the effect of 2-amino methylation on permeability, solubility, and metabolic stability without altering the purine scaffold.

MW & logP Trends
Cross-study comparable
MW 165 (2-NH2) → 179 (2-NHCH3) → 193 (2-N(CH3)2); HBD 3→2→1; predicted logP increase ~0.5 per methylation step
Provides a matched molecular set for evaluating 2-amino capping effects on permeability and solubility
Physicochemical trends derived from CAS registry data and fragment-based predictions
physicochemical properties lipophilicity ADME prediction

2-(Dimethylamino)-9-methyl-1H-purin-6-one Research Applications


MTH1 Fragment-Based Drug Discovery Negative Control

In fragment-based campaigns targeting MTH1 (NUDT1), the target compound (IC50 > 0.1 mM) serves as an essential negative control paired with the structurally analogous 2-methylamino fragment (IC50 0.059 mM). The 14-Da mass difference and altered H-bond donor profile enable researchers to deconvolute whether observed biochemical or cellular effects arising from the purin-6-one scaffold depend on the 2-amino hydrogen bond donor interaction with the Asp-Asp recognition motif, as evidenced by the water-mediated contact observed in PDB 5FSL [1]. Procurement of both fragments is recommended for any fragment library screening validation protocol targeting the NUDIX hydrolase family.

NUDIX Hydrolase Selectivity Profiling Probe

The target compound, along with its 2-amino and 2-methylamino congeners, has been tested against human MTH1 (EC 3.6.1.56) as documented in the BRENDA database (reference 758131) [1]. This compound can be deployed as part of a selectivity panel to evaluate whether other NUDIX hydrolase family members (e.g., NUDT5, NUDT15, NUDT16) exhibit differential sensitivity to 2-position N-alkylation. Given the conserved purine-binding architecture across the NUDIX superfamily, the H-bond donor deletion series provides a focused chemical tool set for probing the plasticity of the substrate recognition pocket.

ADME Tool for 2-Amino Capping Effects

The systematic reduction in hydrogen-bond donor count (3 → 2 → 1) and increase in molecular weight (165 → 179 → 193 Da) across the 9-methylguanine, 2-methylamino, and 2-dimethylamino series [1] provides a clean matched molecular set for evaluating the impact of 2-amino group capping on membrane permeability, aqueous solubility, and metabolic stability. The target compound, as the most lipophilic member with the fewest HBDs, is predicted to exhibit the highest passive permeability in Caco-2 or PAMPA assays, making it the appropriate selection for permeability-limited absorption studies of purine-based chemical probes.

QC Reference Standard for Vendor Identity

Given documented vendor catalog discrepancies where CAS 36323-96-3 (MW 193.21) is incorrectly listed with the molecular formula C7H9N5O (MW 179.18) belonging to CAS 67349-31-9 [1], the authenticated target compound serves as a critical reference standard for analytical method development. Procurement from vendors providing batch-specific certificates of analysis with orthogonal purity determination (HPLC, 1H NMR, HRMS) enables laboratories to establish validated identity tests that distinguish the N,N-dimethyl derivative from the N-methyl congener, which are not baseline-resolved by simple LC-MS methods alone.

Application
Selection Property
Validation Focus
MTH1 Fragment Screen Negative Control
Weak MTH1 inhibition; 2-dimethylamino substitution
Confirm inactivity vs. 2-methylamino fragment in enzyme assay
NUDIX Selectivity Profiling
H-bond donor deletion series (3→2→1 HBD)
Assess differential inhibition across NUDT5/NUDT15/NUDT16
ADME Matched Molecular Set
Maximal 2-amino capping; highest predicted lipophilicity in series
Rank Caco-2 / PAMPA permeability and aqueous solubility
Vendor Identity Verification Standard
Authenticated identity C8H11N5O vs. erroneous C7H9N5O listings
Orthogonal confirmation (NMR, HRMS, melting point) upon receipt
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